2,2'-{[6-Methyl-2-(morpholin-4-yl)-5-nitropyrimidin-4-yl]imino}diethanol
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Overview
Description
2,2’-{[6-Methyl-2-(morpholin-4-yl)-5-nitropyrimidin-4-yl]imino}diethanol is a complex organic compound with the molecular formula C₁₃H₂₁N₅O₅ This compound is characterized by the presence of a pyrimidine ring substituted with a nitro group, a morpholine ring, and two ethanol groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-{[6-Methyl-2-(morpholin-4-yl)-5-nitropyrimidin-4-yl]imino}diethanol typically involves the condensation of 6-methyl-2-(morpholin-4-yl)-5-nitropyrimidine-4-amine with diethanolamine. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete condensation. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts such as Lewis acids can also be employed to accelerate the reaction rate. The final product is typically obtained in high purity through a series of purification steps including distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
2,2’-{[6-Methyl-2-(morpholin-4-yl)-5-nitropyrimidin-4-yl]imino}diethanol undergoes various chemical reactions including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions with various electrophiles.
Condensation: The ethanol groups can participate in condensation reactions to form esters or ethers.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, acyl chlorides.
Condensation: Carboxylic acids, acid chlorides.
Major Products
Reduction: Formation of 2,2’-{[6-Methyl-2-(morpholin-4-yl)-5-aminopyrimidin-4-yl]imino}diethanol.
Substitution: Formation of various substituted morpholine derivatives.
Condensation: Formation of esters or ethers depending on the reactants used.
Scientific Research Applications
2,2’-{[6-Methyl-2-(morpholin-4-yl)-5-nitropyrimidin-4-yl]imino}diethanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Investigated for its potential therapeutic properties, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2,2’-{[6-Methyl-2-(morpholin-4-yl)-5-nitropyrimidin-4-yl]imino}diethanol involves its interaction with specific molecular targets within cells. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The morpholine ring can also interact with various enzymes and receptors, modulating their activity. These interactions can lead to changes in cellular signaling pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
2,2’-{[6-Methyl-2-(morpholin-4-yl)-5-aminopyrimidin-4-yl]imino}diethanol: Similar structure but with an amino group instead of a nitro group.
2,2’-{[6-Methyl-2-(morpholin-4-yl)-5-nitropyrimidin-4-yl]imino}diethanol derivatives: Various derivatives with different substituents on the morpholine ring.
Uniqueness
2,2’-{[6-Methyl-2-(morpholin-4-yl)-5-nitropyrimidin-4-yl]imino}diethanol is unique due to the presence of both a nitro group and a morpholine ring in its structure. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable tool in scientific research.
Properties
CAS No. |
381710-57-2 |
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Molecular Formula |
C13H21N5O5 |
Molecular Weight |
327.34 g/mol |
IUPAC Name |
2-[2-hydroxyethyl-(6-methyl-2-morpholin-4-yl-5-nitropyrimidin-4-yl)amino]ethanol |
InChI |
InChI=1S/C13H21N5O5/c1-10-11(18(21)22)12(16(2-6-19)3-7-20)15-13(14-10)17-4-8-23-9-5-17/h19-20H,2-9H2,1H3 |
InChI Key |
PDOWVDDFBBADHU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=N1)N2CCOCC2)N(CCO)CCO)[N+](=O)[O-] |
Origin of Product |
United States |
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